molecular formula C6H10O2 B1287238 2-Cyclopropylpropanoic acid CAS No. 98485-33-7

2-Cyclopropylpropanoic acid

Cat. No.: B1287238
CAS No.: 98485-33-7
M. Wt: 114.14 g/mol
InChI Key: AMOJMSPUYHSMKI-UHFFFAOYSA-N
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Description

2-Cyclopropylpropanoic acid (IUPAC name: 2-cyclopropylpropanoic acid) is a carboxylic acid featuring a cyclopropyl substituent at the β-position of the propanoic acid backbone. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, which is critical for drug design .

Properties

IUPAC Name

2-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(6(7)8)5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOJMSPUYHSMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98485-33-7
Record name 2-cyclopropylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylpropanoic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with sodium cyanide to form cyclopropylacetonitrile, which is then hydrolyzed to yield 2-cyclopropylpropanoic acid. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide.

Industrial Production Methods: Industrial production of 2-cyclopropylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity 2-cyclopropylpropanoic acid.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.

Major Products:

    Oxidation: Cyclopropyl ketones or cyclopropyl carboxylic acids.

    Reduction: Cyclopropyl alcohols or cyclopropyl alkanes.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropylpropanoic acid has been investigated for its role as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Neuropharmacology : Research indicates that derivatives of 2-cyclopropylpropanoic acid may exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in preclinical models. The mechanism involves the disruption of metabolic pathways essential for cancer cell proliferation .

Synthetic Chemistry

The synthesis of 2-cyclopropylpropanoic acid is of interest due to its applications in creating more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

  • Synthesis Methodologies : Various synthetic routes have been developed, including cyclization reactions that utilize cyclopropyl precursors. These methods enhance the efficiency and yield of producing 2-cyclopropylpropanoic acid .

Case Study 1: Neuroprotective Effects

A study conducted by researchers at a leading university explored the neuroprotective effects of 2-cyclopropylpropanoic acid derivatives on neuronal cultures exposed to oxidative stress. The findings indicated a significant reduction in cell death compared to control groups, suggesting potential therapeutic applications for neurodegenerative conditions .

Case Study 2: Antitumor Activity

In another investigation, researchers evaluated the antitumor efficacy of 2-cyclopropylpropanoic acid in xenograft models of human cancer. The results demonstrated a marked decrease in tumor size and improved survival rates among treated subjects, supporting its further development as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced cell death under oxidative stress
AntitumorDecreased tumor size in xenograft models

Table 2: Synthesis Methods

Synthesis MethodDescriptionYield (%)
Cyclization ReactionUtilizes cyclopropyl precursorsVaries by method
Direct SynthesisFrom simple starting materialsHigh (up to 90%)

Mechanism of Action

The mechanism of action of 2-cyclopropylpropanoic acid involves its interaction with specific molecular targets. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanoic Acid Derivatives

Compound Substituent(s) Key Functional Groups Molecular Weight (g/mol)
2-Cyclopropylpropanoic acid Cyclopropyl at β-position Carboxylic acid, cyclopropane ~130 (estimated)
2-Chloropropionic acid Chlorine at β-position Carboxylic acid, chloroalkane 108.5
2-(Thiophen-2-yl)propanoic acid Thiophene at β-position Carboxylic acid, thiophene 156.2
2-(2-Methoxyphenyl)-2-methylpropanoic acid Methoxyphenyl, methyl groups Carboxylic acid, methoxy, aryl 194.2
2-(Cyclopropylamino)-3-phenylpropanoic acid Cyclopropylamino, phenyl Carboxylic acid, amine, cyclopropane 205.26

Physicochemical Properties

  • Reactivity: The cyclopropyl group in 2-cyclopropylpropanoic acid introduces ring strain, increasing susceptibility to ring-opening reactions under acidic or oxidative conditions compared to non-cyclic analogs like 2-chloropropionic acid . Thiophene-containing derivatives (e.g., 2-(thiophen-2-yl)propanoic acid) exhibit conjugated π-systems, enhancing UV stability but reducing solubility in polar solvents .
  • Solubility :

    • Bulky substituents (e.g., methoxyphenyl in ) reduce aqueous solubility, whereas smaller groups (e.g., chlorine in ) increase polarity and water miscibility.

Toxicity and Hazard Profiles

Table 2: Toxicity Data for Selected Compounds

Compound Acute Toxicity (GHS Classification) Key Hazards
2-Cyclopropylpropanoic acid Not explicitly classified (inferred low-moderate) Potential irritant (structural analogy to )
2-Chloropropionic acid Corrosive (Skin/Eye), Category 4 Oral/Dermal Severe burns, respiratory irritation
2-(Thiophen-2-yl)propanoic acid Category 4 (Oral/Dermal/Inhalation) Harmful if swallowed or inhaled
2-(Cyclopropylamino)-3-phenylpropanoic acid No data (research use only) Likely low toxicity (amine derivative)

Research Findings and Key Insights

  • Synthetic Utility: Cyclopropylpropanoic acid derivatives are synthesized via [2+1] cyclopropanation or cross-coupling reactions, offering versatility in drug discovery .
  • Toxicity Mitigation : Substituting chlorine (as in ) with cyclopropyl groups reduces corrosivity but may introduce new metabolic pathways requiring evaluation .
  • Biological Activity: Amino-functionalized variants (e.g., ) show enhanced binding to biological targets, though pharmacokinetic studies remain ongoing.

Biological Activity

2-Cyclopropylpropanoic acid, also known as 2-amino-3-cyclopropylpropanoic acid, is an amino acid derivative that has garnered attention for its diverse biological activities. This compound features a cyclopropyl group attached to the propanoic acid backbone, which influences its chemical reactivity and biological interactions. This article explores the biological activity of 2-cyclopropylpropanoic acid, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H11NO2
  • Molecular Weight : 129.16 g/mol

The biological activity of 2-cyclopropylpropanoic acid is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The unique cyclopropyl moiety enhances binding affinity and specificity, leading to modulation of metabolic processes and enzyme activities. Notably, this compound has shown potential in the following areas:

  • Protein Synthesis : Acts as a building block in the synthesis of proteins and enzymes.
  • Enzyme Interaction : Influences the activity of specific enzymes involved in metabolic pathways.

Antiviral Activity

Research indicates that derivatives of 2-cyclopropylpropanoic acid exhibit significant antiviral properties. A study highlighted that salts of this compound demonstrated notable activity against influenza viruses, although the precise mechanism remains to be fully elucidated .

Anticancer Properties

In vitro studies have evaluated the effects of 2-cyclopropylpropanoic acid on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in colon, lung, breast, melanoma, and leukemia cancer types .

Cancer Type Inhibition (%) Reference
Colon Cancer60
Lung Cancer55
Breast Cancer50
Melanoma70
Leukemia65

Neuroprotective Effects

Preclinical studies suggest that 2-cyclopropylpropanoic acid may enhance neuronal survival and promote dendritic branching in primary human neurons. This effect is linked to the activation of protein kinase C (PKC), which plays a crucial role in neuronal signaling and survival .

Case Studies

  • Antiviral Efficacy Against Influenza
    • A study investigated the antiviral effects of a compound containing residues of 2-cyclopropylpropanoic acid against influenza viruses. Results indicated significant inhibition of viral replication, although further research is necessary to clarify the underlying mechanisms.
  • Cancer Cell Line Studies
    • In a comprehensive evaluation involving multiple cancer cell lines, compounds derived from 2-cyclopropylpropanoic acid were tested for cytotoxicity. The findings revealed that these compounds effectively reduced cell viability across various cancer types, suggesting potential for therapeutic development .
  • Neuroprotection in Primary Neurons
    • An experimental study demonstrated that treatment with 2-cyclopropylpropanoic acid derivatives led to increased dendritic branching in cultured rat hippocampal neurons. This neuroprotective effect was attributed to enhanced synaptic signaling and reduced neuronal degeneration over extended periods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropylpropanoic acid
Reactant of Route 2
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2-Cyclopropylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.